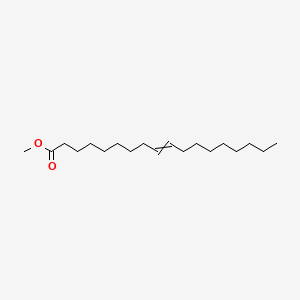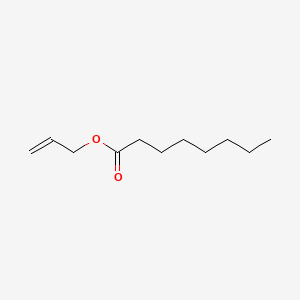
2,2'-Biphenyldiacetic acid
Vue d'ensemble
Description
2,2’-Biphenyldiacetic acid is a chemical compound with the linear formula C16H14O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2,2’-Biphenyldiacetic acid is represented by the linear formula C16H14O4 . Its molecular weight is 270.288 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’-Biphenyldiacetic acid include a molecular weight of 270.288 . The density of the compound is 1.121g/cm3 .Applications De Recherche Scientifique
Synthesis and Hemolytic Properties
- Hemolytic Properties of Derivatives : The synthesis of 2,2'-biphenyldiacetic acid derivatives for studying their hemolytic properties has been explored. It was found that replacing the ethylene group with an amide group in the side chain of 4,4’-bissubstituted biphenyls significantly reduces hemolytic properties (Zanoza, Lyakhov, Bykova, & Nikolau, 2016).
Synthesis of Dibenzo[d,f][1,3]diazepines
- Efficient Synthesis Method : A method using 2,2'-biphenyldiamines with 2-chloroacetic acid derivatives and elemental sulfur was developed for the synthesis of 2-carboxamide-substituted dibenzo[d,f][1,3]diazepines, highlighting the versatility and efficiency of 2,2'-biphenyldiacetic acid derivatives in synthesis processes (Tikhonova, Lyssenko, Zavarzin, & Volkova, 2019).
Structural and Spectroscopic Analysis
- Characterization of Disubstituted Derivatives : A study focusing on the structural, spectroscopic, and thermal characteristics of disubstituted biphenyl derivatives, specifically biphenyl-4,4′-diacetic acid, provided insights into the molecular structure and stability of such compounds (Sienkiewicz-Gromiuk, Gluchowska, Tarasiuk, Mazur, & Rzączyńska, 2014).
Biodegradable Chelating Agents
- Replacement for Non-biodegradable Chelating Agents : Research on biodegradable chelating agents for various applications, such as oxidative bleaching and soil remediation, has identified potential replacements for non-biodegradable agents like EDTA and DTPA. This study highlights the environmental importance of developing biodegradable alternatives, where 2,2'-biphenyldiacetic acid derivatives could play a role (Pinto, Neto, & Soares, 2014).
Tyrosinase Inhibitors and Pharmaceutical Applications
- Potential in Pharmaceutical Uses : Biphenyl-based compounds, including derivatives of 2,2'-biphenyldiacetic acid, are significant in treatments for hypertension and inflammation, and their potential for various pharmaceutical applications is continually being explored (Kwong, Kumar, Mah, Chia, Quah, Loh, Chandraju, & Lim, 2017).
Electrophilic Olefins in Photocatalysis
- Photocatalyzed Benzylation : The use of arylacetic acids, including derivatives of 2,2'-biphenyldiacetic acid, in photocatalyzed benzylation of electrophilic olefins showcases its role in photocatalysis, highlighting its potential in organic synthesis (Capaldo, Buzzetti, Merli, Fagnoni, & Ravelli, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-[2-[2-(carboxymethyl)phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-15(18)9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBKIGKDLZRRAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CC=CC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30918780 | |
| Record name | 2,2'-([1,1'-Biphenyl]-2,2'-diyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30918780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Biphenyldiacetic acid | |
CAS RN |
93012-30-7 | |
| Record name | 2,2'-Biphenyldiacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-([1,1'-Biphenyl]-2,2'-diyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30918780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-BIPHENYLDIACETIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















